1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(dimethylamino)ethoxy)-1,3-dimethyl-
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Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(dimethylamino)ethoxy)-1,3-dimethyl- is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(dimethylamino)ethoxy)-1,3-dimethyl- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the dimethylaminoethoxy group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(dimethylamino)ethoxy)-1,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the purine core.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the purine core.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(dimethylamino)ethoxy)-1,3-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(dimethylamino)ethoxy)-1,3-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3,7-trimethyl-
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(4-hydroxyphenyl)ethenyl)-7-methyl-
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(dimethylamino)ethoxy)-1,3-dimethyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar purine derivatives.
Properties
CAS No. |
63917-34-0 |
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Molecular Formula |
C11H17N5O3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
8-[2-(dimethylamino)ethoxy]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H17N5O3/c1-14(2)5-6-19-10-12-7-8(13-10)15(3)11(18)16(4)9(7)17/h5-6H2,1-4H3,(H,12,13) |
InChI Key |
XOSWRYKBZNZLEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)OCCN(C)C |
Origin of Product |
United States |
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